REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C1CCC(N=C=NC2CCCCC2)CC1.C(Cl)Cl.[C:29](O)([CH3:32])([CH3:31])[CH3:30]>CN(C1C=CN=CC=1)C>[C:29]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[Br:1])([CH3:32])([CH3:31])[CH3:30]
|
Name
|
|
Quantity
|
203.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
1011 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
106.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
11.36 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (200 mL), saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=C(C=CC=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 168.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |